molecular formula C8H8O3 B083384 Methyl phenyl carbonate CAS No. 13509-27-8

Methyl phenyl carbonate

Cat. No. B083384
CAS RN: 13509-27-8
M. Wt: 152.15 g/mol
InChI Key: XTBFPVLHGVYOQH-UHFFFAOYSA-N
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Patent
US05210268

Procedure details

An apparatus comprising two continuous multi-stage distillation columns as shown in FIG. 3 was employed. Reaction was performed by continuously feeding in a liquid form a mixture of dimethyl carbonate, phenol and Catalyst A to first continuous multi-stage distillation column 1' at a position 1 m below top 17 thereof, which column was comprised of a packed column of 4 m in height and 3 inches in diameter and packed with stainless steel-made Dixon packing (diameter: about 6 mm), from material feeding pipe 2 through conduit 4, preheater 5 and conduit 6, thereby allowing the mixture to flow down the inside of the first continuous multi-stage distillation column. The thermal energy necessary for reaction and distillation was supplied by circulating the column bottom liquid through conduits 8 and 9, reboiler 10 where heating was effected and conduit 11. The gas continuously distilled from column top 17 was led through conduit 12 to condenser 13 where the gas was condensed. A portion of the resultant condensate was recycled to first continuous multi-stage distillation column 1, through conduits 14 and 15 and the rest of the condensate was continuously withdrawn through conduit 16. From the withdrawn condensate, a low boiling point component containing methanol which was a low boiling point reaction product was obtained. A high boiling point component containing the catalyst component and methyl phenyl carbonate was continuously withdrawn from column bottom 18 through conduits 8 and 19.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Catalyst A
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)(OC)OC.[C:7]1([OH:13])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:14](=O)([O:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[O:15]C>>[C:14](=[O:15])([O:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[O:13][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC)(OC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Catalyst A
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC)(OC1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
two continuous multi-stage distillation columns
CUSTOM
Type
CUSTOM
Details
Reaction
DISTILLATION
Type
DISTILLATION
Details
to first continuous multi-stage distillation column 1' at a position 1 m below top 17
DISTILLATION
Type
DISTILLATION
Details
to flow down the inside of the first continuous multi-stage distillation column
CUSTOM
Type
CUSTOM
Details
The thermal energy necessary for reaction and distillation
TEMPERATURE
Type
TEMPERATURE
Details
heating
DISTILLATION
Type
DISTILLATION
Details
The gas continuously distilled from column top 17
CUSTOM
Type
CUSTOM
Details
was led through conduit 12 to condenser
CUSTOM
Type
CUSTOM
Details
condensed
DISTILLATION
Type
DISTILLATION
Details
A portion of the resultant condensate was recycled to first continuous multi-stage distillation column 1, through conduits 14 and 15
CUSTOM
Type
CUSTOM
Details
the rest of the condensate was continuously withdrawn through conduit 16
ADDITION
Type
ADDITION
Details
From the withdrawn condensate, a low boiling point component containing methanol which
CUSTOM
Type
CUSTOM
Details
a low boiling point reaction product
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
was continuously withdrawn from column bottom 18 through conduits 8 and 19

Outcomes

Product
Name
Type
Smiles
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.